![molecular formula C18H13ClFN3O3S B2495987 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 449790-65-2](/img/structure/B2495987.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H13ClFN3O3S and its molecular weight is 405.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with structural similarities, particularly those containing pyrazole and thiazole moieties, have been explored for their anticancer properties. For example, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity at low concentrations, suggesting potential for the chemical due to its structural features (Hammam et al., 2005).
Antimicrobial Activity
Pyrazole-based heterocycles, including those with chlorophenyl and fluorophenyl groups, have demonstrated antimicrobial activities. This suggests that N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide could potentially exhibit similar properties due to the presence of these functional groups in its structure (Ragavan et al., 2010).
Anti-inflammatory and Analgesic Activities
Research on pyrazoline derivatives, particularly those with chloro and fluoro substitutions, indicates significant anti-inflammatory and analgesic activities. These findings provide a basis for investigating the therapeutic potential of the compound in managing inflammation and pain (Abdulla et al., 2014).
Photophysical and Chemosensory Applications
Derivatives of pyrazoline, especially those modified with fluorophenyl groups, have been used in the development of fluorescent chemosensors for metal ion detection. This indicates potential applications of this compound in the field of chemical sensing and photophysics (Khan, 2020).
Antipsychotic Potential
The synthesis and pharmacological evaluation of similar compounds, particularly those incorporating pyrazole and fluorophenyl groups, have revealed potential antipsychotic-like profiles without interacting with dopamine receptors. This suggests a possible area of research for the compound in the development of new antipsychotic medications (Wise et al., 1987).
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide Similar compounds have been reported to target mitochondrial respiration and cholinesterase .
Mode of Action
The mode of action of This compound It is suggested that similar compounds inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to affect the mitochondrial respiratory chain . This disruption can lead to an overexpression of reactive oxygen species (ROS), which has been linked to disease development .
Pharmacokinetics
The ADME properties of This compound They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of fungal growth .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-12-3-7-14(8-4-12)23-17(15-9-27(25,26)10-16(15)22-23)21-18(24)11-1-5-13(20)6-2-11/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMUHHJYBFVHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

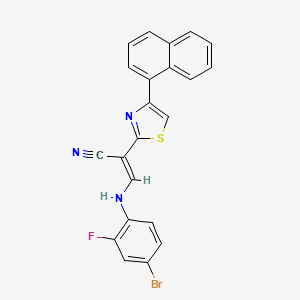

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)
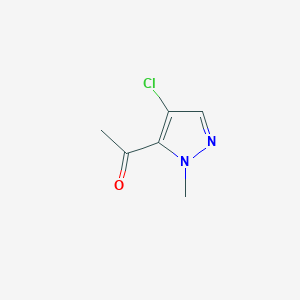
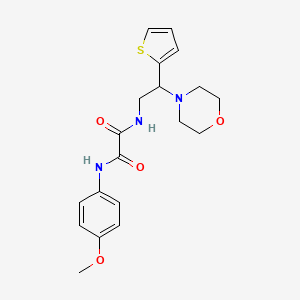
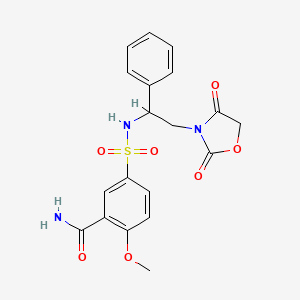


![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
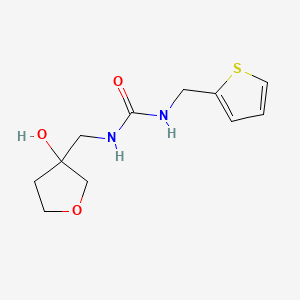
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)